molecular formula C14H19NO B2427628 N-(2,6-diethylphenyl)cyclopropanecarboxamide CAS No. 23745-10-0

N-(2,6-diethylphenyl)cyclopropanecarboxamide

Cat. No.: B2427628
CAS No.: 23745-10-0
M. Wt: 217.312
InChI Key: FRPONTCTSQNYEP-UHFFFAOYSA-N
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Description

Structural Characterization of N-(2,6-Diethylphenyl)cyclopropanecarboxamide

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound , reflecting its core cyclopropane ring, carboxamide functional group, and 2,6-diethyl-substituted phenyl moiety. Its molecular formula is C₁₄H₁₉NO , with a molecular weight of 217.31 g/mol. The CAS registry number is 23745-10-0 .

Key structural features include:

  • Cyclopropane ring : A three-membered carbon ring with inherent ring strain due to bond angles (~60°) deviating from ideal tetrahedral geometry.
  • Carboxamide group : A CONH₂ moiety bonded to the cyclopropane ring, introducing hydrogen-bonding potential.
  • 2,6-Diethylphenyl substituent : Two ethyl groups at the 2- and 6-positions of a phenyl ring, creating steric bulk and electronic effects.

The SMILES notation, CCC1=C(C(=CC=C1)CC)NC(=O)C2CC2 , encapsulates connectivity and substituent positions. The InChIKey FRPONTCTSQNYEP-UHFFFAOYSA-N serves as a unique identifier for database queries.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is governed by the cyclopropane ring’s planarity and the phenyl substituent’s orientation.

Cyclopropane Ring Dynamics

The cyclopropane ring adopts a planar, equilateral triangle conformation due to its sp² hybridized carbons. This structure creates significant ring strain, which may influence reactivity and stability.

Steric and Electronic Effects of Substituents
  • 2,6-Diethylphenyl group : The ethyl groups impose steric hindrance, restricting rotation and potentially stabilizing the molecule through van der Waals interactions. The phenyl ring’s electron-withdrawing effect (via conjugation with the carboxamide) may polarize the molecule.
  • Carboxamide group : The CONH₂ group introduces dipole moments, affecting solubility and intermolecular interactions.
Conformational Flexibility

While the cyclopropane ring is rigid, the phenyl and ethyl groups exhibit rotational freedom. Computational models suggest low-energy conformers where the ethyl groups adopt anti-periplanar orientations to minimize steric clashes.

X-ray Crystallographic Data for Polymorphic Forms

No experimental X-ray crystallographic data exists for this compound. However, structural insights can be inferred from related compounds:

Feature Observed in Related Compounds (e.g., ) Relevance to Target Compound
Crystal Packing Hydrogen bonding between carboxamide groups Potential for similar H-bond networks
Polymorphic Stability Polymorphs with distinct PXRD patterns Theoretical polymorphism due to substituent flexibility
Steric Effects Bulky groups induce crystalline disorder Ethyl groups may hinder crystallization

For example, cyclopropane-carboxamide derivatives often form monoclinic crystals with space group P2₁/n. The absence of data for this compound underscores the need for targeted crystallization studies.

Comparative Analysis of 2D vs. 3D Structural Representations

The structural interpretation of this compound varies significantly between 2D and 3D models.

2D Representation
  • SMILES/InChI : Encodes connectivity but lacks spatial context.
  • Key Limitations :
    • Steric Clashes : Ethyl groups and cyclopropane ring proximity are ambiguous.
    • Electronic Effects : Phenyl ring’s resonance and carboxamide polarity are not visually apparent.
3D Representation
  • Molecular Visualization : Reveals the cyclopropane ring’s planarity, phenyl substituent’s orientation, and carboxamide’s dipole.
  • Advantages :
    • Conformational Clarity : Ethyl groups’ anti-periplanar arrangement and cyclopropane strain are evident.
    • Electronic Distribution : Electron density mapping highlights the carboxamide’s polarity and phenyl ring’s π-system.

Properties

IUPAC Name

N-(2,6-diethylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-10-6-5-7-11(4-2)13(10)15-14(16)12-8-9-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPONTCTSQNYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23745-10-0
Record name 2',6'-DIETHYL-1-CYCLOPROPANECARBOXANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)cyclopropanecarboxamide typically involves the reaction of 2,6-diethylphenylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2,6-diethylphenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)cyclopropanecarboxamide
  • N-(2,6-diisopropylphenyl)cyclopropanecarboxamide
  • N-(2,6-dichlorophenyl)cyclopropanecarboxamide

Uniqueness

N-(2,6-diethylphenyl)cyclopropanecarboxamide is unique due to the presence of the 2,6-diethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

N-(2,6-diethylphenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its properties and applications.

The synthesis of this compound typically involves the reaction of 2,6-diethylphenylamine with cyclopropanecarboxylic acid chloride . The reaction is facilitated by a base, such as triethylamine, to neutralize the hydrochloric acid produced during the process. This method is applicable for both laboratory and industrial production settings, where conditions are optimized for yield and purity.

Key Synthetic Steps:

  • Formation of the Amide :
    • Reactants: 2,6-diethylphenylamine + cyclopropanecarboxylic acid chloride
    • Catalyst: Triethylamine
    • Conditions: Stirring at room temperature for several hours.
  • Purification :
    • Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several promising applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : There is evidence indicating potential analgesic effects, which could be beneficial in pain management therapies.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Anti-inflammatoryReduction in inflammatory markers
AnalgesicDecreased pain response in models
Enzyme inhibitionSpecific inhibition of target enzymes

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Case Study 1 : A study on animal models demonstrated significant reductions in inflammation markers after administration of the compound, suggesting its potential use in treating conditions like arthritis.
  • Case Study 2 : In vitro studies showed that this compound effectively inhibited the activity of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2,6-diethylphenyl)cyclopropanecarboxamide, and what parameters critically influence reaction yield?

  • Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with 2,6-diethylaniline. Key steps include activating the carboxylic acid (e.g., via chloroacetylation or using coupling agents like EDCI/HOBt) and optimizing reaction conditions (e.g., temperature, solvent polarity). For example, analogous compounds in pesticide chemistry (e.g., diethatyl-ethyl) use chloroacetyl intermediates for amidation . Yield optimization may require inert atmospheres to prevent oxidation of the diethylphenyl group and precise stoichiometry to minimize byproducts.

Q. How can spectroscopic techniques (NMR, MS) characterize the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct multiplets (δ 1.0–2.0 ppm), while the diethylphenyl group shows aromatic protons (δ 6.5–7.5 ppm) and ethyl CH₂/CH₃ signals (δ 1.2–1.5 ppm). The amide carbonyl (C=O) resonates at δ 165–170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z corresponding to C₁₄H₁₉NO (calc. 217.1467). Fragmentation patterns should highlight the cyclopropane ring cleavage and diethylphenyl retention .

Q. What preliminary biological screening models are suitable for assessing this compound’s bioactivity?

  • Methodological Answer : Initial screens could include:

  • Herbicidal Activity : Leaf-disk assays or seed germination inhibition tests, referencing structurally related herbicides like butachlor .
  • Enzyme Inhibition : Acetylcholinesterase or cytochrome P450 assays, given the amide group’s potential interaction with catalytic sites. Use positive controls (e.g., glyphosate for plant enzymes) and dose-response curves .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s metabolic stability and target-binding affinity compared to non-cyclopropane analogs?

  • Methodological Answer :

  • Stability Studies : Perform comparative hydrolysis assays (pH 7.4 buffer, 37°C) with cyclopropane vs. non-cyclopropane analogs. Monitor degradation via HPLC. Cyclopropane’s strain may enhance susceptibility to ring-opening under acidic conditions .
  • Binding Studies : Use molecular docking (e.g., AutoDock Vina) to compare interactions with hypothetical targets (e.g., plant auxin receptors). The cyclopropane’s rigid geometry may restrict conformational flexibility, altering binding kinetics .

Q. How can contradictory bioactivity data across studies (e.g., varying IC₅₀ values) be systematically addressed?

  • Methodological Answer :

  • Purity Validation : Ensure compound purity (>95%) via HPLC and elemental analysis. Contaminants (e.g., unreacted diethylaniline) may skew results .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature). For example, discrepancies in herbicidal activity might arise from differences in plant growth stages or soil microbiota .

Q. What experimental strategies elucidate the compound’s mode of action in complex biological systems?

  • Methodological Answer :

  • Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) of treated vs. untreated organisms (e.g., Arabidopsis) to identify differentially expressed genes/proteins .
  • Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in vivo. For instance, ¹⁴C at the cyclopropane ring could reveal degradation pathways .

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